molecular formula C4H6N2O2S B8453071 2-(Hydroxyimino)thiomorpholin-3-one CAS No. 51546-48-6

2-(Hydroxyimino)thiomorpholin-3-one

Cat. No.: B8453071
CAS No.: 51546-48-6
M. Wt: 146.17 g/mol
InChI Key: ITYCYKLXTLAVTD-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)thiomorpholin-3-one is a specialized thiomorpholine derivative offered for research and development purposes. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Thiomorpholine cores are recognized in medicinal chemistry as valuable scaffolds, particularly in the development of kinase inhibitors . For instance, thiomorpholine derivatives have been identified as key structural components in potent and selective inhibitors of the mTOR signaling pathway, which is a critical target in oncology research . The presence of the hydroxyimino group in this compound suggests potential for hydrogen bonding, which can be exploited to enhance binding affinity and selectivity towards biological targets. This functional group can serve as a versatile chemical handle for further synthetic modification, making the compound a promising building block for constructing diverse compound libraries. Researchers can leverage this chemical in hit-to-lead optimization campaigns, exploring its utility as a precursor for more complex molecules. Its application spans drug discovery projects, agricultural chemical development, and general chemical synthesis where a fused heterocyclic system is required.

Properties

CAS No.

51546-48-6

Molecular Formula

C4H6N2O2S

Molecular Weight

146.17 g/mol

IUPAC Name

2-hydroxyiminothiomorpholin-3-one

InChI

InChI=1S/C4H6N2O2S/c7-3-4(6-8)9-2-1-5-3/h8H,1-2H2,(H,5,7)

InChI Key

ITYCYKLXTLAVTD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=NO)C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(hydroxyimino)thiomorpholin-3-one with structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogues

Compound Name Key Structural Features Functional Differences Applications/Relevance References
This compound Thiomorpholin-3-one ring, 2-hydroxyimino group Enhanced hydrogen bonding; tautomerism potential Pharmaceutical intermediates, chelators
2-Phenylthiomorpholin-3-one Thiomorpholin-3-one core with 2-phenyl substituent Lacks hydroxyimino group; increased hydrophobicity Material science, ligand synthesis
Cefdinir Impurity A (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetyl glycine Hydroxyimino linked to acetyl-glycine chain Antibiotic degradation product
Risperidone Impurity A (EP) Piperidine-linked (E)-hydroxyimino-methyl group Hydroxyimino in a difluorophenyl-piperidine system Antipsychotic drug impurity
490-M11 (2E)-(Hydroxyimino)(phenoxy-methylphenyl)acetic acid Hydroxyimino fused with benzoic acid derivatives Metabolite in drug development

Physicochemical and Reactivity Comparisons

Hydrogen-Bonding Capacity: The hydroxyimino group in this compound enables strong O–H···N hydrogen bonds, as observed in crystal structures of analogous compounds (e.g., ). This contrasts with 2-phenylthiomorpholin-3-one, which lacks such interactions, leading to differences in solubility and crystal packing . In Cefdinir-related impurities, the (Z)-hydroxyimino configuration enhances stability against hydrolysis compared to (E)-isomers, critical for maintaining antibiotic efficacy .

Tautomerism and Stability: The hydroxyimino group in this compound may undergo tautomerism between oxime and nitroso forms, a feature absent in non-imino analogs like 2-phenylthiomorpholin-3-one. This tautomerism could influence metabolic stability in pharmaceutical contexts . Risperidone impurities (EP) highlight the significance of E/Z isomerism in hydroxyimino-containing drugs, where configuration affects binding to dopamine receptors and toxicity profiles .

This contrasts with electron-donating substituents (e.g., phenyl in 2-phenylthiomorpholin-3-one), which may stabilize the ring against nucleophilic attack .

Q & A

Basic: What are the recommended synthetic methodologies for 2-(hydroxyimino)thiomorpholin-3-one, and how can reaction conditions be optimized?

Synthesis of this compound typically involves multi-step reactions, including cyclization and hydroxyimino group introduction. Key considerations:

  • Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile are preferred for their ability to stabilize intermediates and enhance reaction rates .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) are often used to facilitate imine formation or cyclization .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective for isolating the product from byproducts .
  • Yield optimization : Reaction monitoring via thin-layer chromatography (TLC) and stoichiometric control of reagents (e.g., hydroxyamine derivatives) can mitigate side reactions .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve molecular geometry and hydrogen-bonding networks. For example, planar hydroxyimino groups form O—H⋯N interactions stabilizing crystal packing . Software like SHELXL (for refinement) and SHELXS (for structure solution) are standard tools .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry; hydroxyimino protons appear as broad singlets near δ 10-12 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Basic: What safety protocols are essential when handling this compound in the laboratory?

  • GHS hazards : Classified as a skin irritant (Category 1B) and flammable liquid (Category 4). Use PPE (gloves, goggles) and work in a fume hood .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
  • Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced: How can reaction mechanisms involving the hydroxyimino group in thiomorpholin-3-one derivatives be elucidated?

  • Kinetic studies : Monitor reaction progress via UV-Vis spectroscopy to identify rate-determining steps (e.g., imine tautomerization) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states and electronic effects of substituents on reactivity .
  • Isotopic labeling : ¹⁵N-labeled hydroxyimino groups help track proton transfer pathways in NMR studies .

Advanced: What strategies address crystallographic challenges in resolving the structure of this compound?

  • Twinned data refinement : Use SHELXL’s TWIN command to model pseudo-merohedral twinning, common in planar molecules .
  • Hydrogen bonding analysis : Identify O—H⋯N and C—H⋯O interactions via Hirshfeld surface analysis to validate packing motifs .
  • High-resolution data : Collect synchrotron radiation data (λ < 1 Å) to improve accuracy for light atoms (e.g., oxygen, nitrogen) .

Advanced: How does the hydroxyimino moiety influence the bioactivity of thiomorpholin-3-one derivatives?

  • Structure-activity relationships (SAR) : The hydroxyimino group enhances hydrogen-bonding with biological targets (e.g., enzymes or receptors). For example, similar compounds exhibit antimicrobial activity via binding to bacterial DNA gyrase .
  • Metabolic stability : Hydroxyimino groups may undergo oxidation to nitroso intermediates, requiring stability assays in simulated physiological conditions .

Advanced: What are the degradation pathways of this compound under varying pH and temperature conditions?

  • Acidic conditions : Protonation of the hydroxyimino group leads to hydrolysis, forming thiomorpholin-3-one and hydroxylamine .
  • Alkaline conditions : Base-catalyzed oxidation generates nitroso derivatives, detectable via HPLC with UV detection (λ = 254 nm) .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C, with mass loss corresponding to CO and NH₃ release .

Advanced: How can impurities in this compound synthesis be identified and quantified?

  • HPLC methods : Use C18 columns (mobile phase: acetonitrile/water + 0.1% formic acid) to separate hydroxyimino tautomers and byproducts .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted thiomorpholin-3-one) with a limit of quantification (LOQ) < 0.1% .
  • Reference standards : Synthesize or procure certified impurities (e.g., decarboxylated analogs) for calibration .

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